3-epi-25-Hydroxy Vitamin D3-d6

Catalog No.
S12902506
CAS No.
M.F
C27H44O2
M. Wt
406.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-epi-25-Hydroxy Vitamin D3-d6

Product Name

3-epi-25-Hydroxy Vitamin D3-d6

IUPAC Name

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Molecular Formula

C27H44O2

Molecular Weight

406.7 g/mol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24-,25+,27-/m1/s1/i3D3,4D3

InChI Key

JWUBBDSIWDLEOM-IBDKAFOJSA-N

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)(C([2H])([2H])[2H])O

3-epi-25-Hydroxy Vitamin D3-d6 is a stable isotope-labeled form of 3-epi-25-hydroxyvitamin D3, which is an epimer of 25-hydroxyvitamin D3. This compound is characterized by the presence of a deuterium label at specific positions in its molecular structure, enhancing its utility in analytical chemistry and biological studies. The chemical formula for 3-epi-25-Hydroxy Vitamin D3-d6 is C27H38D6O2, where "D" indicates the presence of deuterium atoms.

The primary chemical reaction involving 3-epi-25-Hydroxy Vitamin D3-d6 is the epimerization of 25-hydroxyvitamin D3 to form its C3-epimer. This reaction is catalyzed by the enzyme 25-hydroxyvitamin D3 C3-epimerase, which facilitates the conversion of the hydroxyl group at the C3 position from a beta to an alpha orientation. This process can lead to changes in biological activity and stability, affecting how vitamin D metabolites are assessed in clinical settings .

Synthesis of 3-epi-25-Hydroxy Vitamin D3-d6 can be achieved through several methods, including:

  • Chemical Synthesis: Utilizing starting materials like cholesterol derivatives and employing reactions such as hydroxylation and epimerization.
  • Biotransformation: Using microbial or enzymatic processes to convert 25-hydroxyvitamin D3 into its epimeric form.
  • Isotope Labeling: Incorporating deuterium during synthesis to produce the stable isotope variant.

These methods allow for the production of high-purity compounds suitable for research and clinical applications .

The applications of 3-epi-25-Hydroxy Vitamin D3-d6 include:

  • Analytical Chemistry: As a reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for accurate measurement of vitamin D metabolites.
  • Research: Investigating the metabolic pathways and biological roles of vitamin D epimers.
  • Clinical Diagnostics: Improving the accuracy of vitamin D status assessments in patients, particularly in populations with varying levels of vitamin D metabolites .

Interaction studies involving 3-epi-25-Hydroxy Vitamin D3-d6 focus on its cross-reactivity with immunoassays used for measuring total vitamin D levels. Research indicates that this epimer can significantly affect the results obtained from competitive protein binding assays, leading to potential misinterpretations regarding a patient's vitamin D status. For instance, approximately 51% cross-reactivity has been observed when exogenous 3-epi-25-Hydroxy Vitamin D3-d6 is added to assays, complicating the assessment process .

Several compounds are structurally and functionally similar to 3-epi-25-Hydroxy Vitamin D3-d6. These include:

Compound NameStructure/CharacteristicsUnique Features
25-Hydroxyvitamin D2A natural metabolite derived from ergocalciferolLess prevalent than 25-hydroxyvitamin D3
25-Hydroxyvitamin D3The primary circulating form of vitamin DActive form involved in calcium metabolism
1α,25-Dihydroxyvitamin D3The biologically active form of vitamin DRegulates calcium and phosphate homeostasis
24,25-Dihydroxyvitamin D3A metabolite involved in calcium regulationLess potent than 1α,25-dihydroxyvitamin D3

Uniqueness: What sets 3-epi-25-Hydroxy Vitamin D3-d6 apart from these compounds is its role as an epimer with negligible biological activity but significant implications for analytical measurement techniques. Its stable isotope labeling allows for precise quantification and differentiation from other metabolites during laboratory analyses .

Molecular Formula and Stereochemical Configuration

3-epi-25-Hydroxy Vitamin D3-d6 represents a deuterium-labeled isotopolog of the vitamin D3 metabolite epimer with the molecular formula C27H38D6O2 and a molecular weight of 406.67 g/mol [1] [2]. The compound bears the Chemical Abstracts Service registry number 2483831-27-0 and possesses the InChI key JWUBBDSIWDLEOM-IBDKAFOJSA-N [6]. This stable isotope-labeled derivative maintains the fundamental structural architecture of the vitamin D3 skeleton while incorporating six deuterium atoms strategically positioned within the molecular framework [1] [2].

The stereochemical configuration of 3-epi-25-Hydroxy Vitamin D3-d6 fundamentally differs from its non-epimeric counterpart through the spatial arrangement of the hydroxyl group at the C-3 position [8] [23]. In the standard 25-hydroxyvitamin D3 molecule, the C-3 hydroxyl group adopts a β-orientation, whereas the epimeric form exhibits an α-orientation at this critical stereocenter [8] [14]. This stereochemical inversion represents the sole structural distinction between the two compounds, yet it profoundly influences their respective biological and physicochemical properties [8] [25].

The complete stereochemical designation of 3-epi-25-Hydroxy Vitamin D3-d6 follows the systematic nomenclature: (εR,1R,3aS,4E,7aR)-Octahydro-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-α,α,ε,7a-tetramethyl-H-indene-1-pentanol-d6 [1] [3]. This comprehensive nomenclature reflects the complex three-dimensional arrangement of atoms within the secosteroid framework and accounts for the deuterium substitution pattern.

PropertyValueReference
Molecular FormulaC27H38D6O2 [1] [2]
Molecular Weight406.67 g/mol [2] [4]
CAS Number2483831-27-0 [6]
InChI KeyJWUBBDSIWDLEOM-IBDKAFOJSA-N [1]
Stereochemical Configuration3α-OH (epimerized) [8] [23]
Chemical ClassificationStable Isotope Labeled Vitamin D3 Metabolite [2] [4]

C-3 Epimerization: Structural Implications

The C-3 epimerization process represents a fundamental metabolic transformation that converts the standard β-orientation of the hydroxyl group at carbon-3 to the α-orientation [8] [10]. This stereochemical inversion occurs through the action of specialized epimerase enzymes located within microsomal compartments, distinct from the classical cytochrome P450 enzyme systems responsible for other vitamin D3 metabolic transformations [10] [14]. The epimerization mechanism involves the temporary abstraction of the hydroxyl group followed by its reattachment in the opposite stereochemical configuration [12] [13].

The structural implications of C-3 epimerization extend beyond mere spatial rearrangement to encompass significant alterations in molecular recognition and binding affinity [8] [9]. Research has demonstrated that 3-epi-25-hydroxyvitamin D3 exhibits substantially reduced binding affinity to the vitamin D receptor, retaining only 2-3% of the binding capacity observed with the non-epimeric form [8]. Similarly, the compound demonstrates diminished affinity for vitamin D binding protein, maintaining approximately 36-46% of the binding strength compared to standard 25-hydroxyvitamin D3 [8] [11].

The epimerization process follows the Mitsunobu reaction mechanism when achieved through chemical synthesis, involving the treatment of vitamin D substrates with aromatic acids, azodicarboxylates, and triphenylphosphine [12] [13]. This reaction proceeds with inversion of configuration at the C-3 stereocenter, effectively converting the β-hydroxyl group to the α-orientation while preserving the integrity of the remaining molecular structure [12]. The resulting ester intermediate undergoes subsequent reduction or saponification to yield the final epimeric product [13].

ParameterStandard FormEpimeric FormReference
C-3 Hydroxyl Orientation3β-OH3α-OH [8] [23]
Vitamin D Receptor Binding100% (reference)2-3% [8]
Vitamin D Binding Protein Affinity100% (reference)36-46% [8] [11]
Metabolic StabilityStandardEnhanced [10]
Prevalence in AdultsPrimary form3-5% of total [14] [25]

The enhanced metabolic stability of epimeric vitamin D3 metabolites represents another significant structural implication of the C-3 epimerization [9] [10]. Despite exhibiting reduced receptor binding affinity, the epimeric forms demonstrate prolonged residence times within biological systems, potentially contributing to sustained biological activity through alternative pathways [9]. This enhanced stability may result from altered susceptibility to degradative enzymes or modified interaction with metabolic clearance mechanisms [10].

Deuterium Labeling Patterns and Isotopic Purity

The deuterium labeling pattern in 3-epi-25-Hydroxy Vitamin D3-d6 follows a systematic substitution scheme targeting the terminal methyl groups of the side chain at positions C-26 and C-27 [1] [2]. This labeling pattern, designated as 26,26,26,27,27,27-d6, incorporates six deuterium atoms in a symmetrical arrangement that preserves the molecular geometry while providing sufficient mass differentiation for analytical applications [19] [20]. The strategic placement of deuterium atoms in the side chain region minimizes potential interference with the biologically active portions of the molecule while maximizing analytical utility [15] [17].

The isotopic purity of 3-epi-25-Hydroxy Vitamin D3-d6 typically exceeds 95% deuterium enrichment, representing the proportion of molecules containing the full complement of six deuterium atoms [18] [19]. This high level of isotopic purity ensures reliable performance in quantitative analytical applications, particularly in liquid chromatography-tandem mass spectrometry methods where isotope dilution techniques require precise isotopic composition [21] [33]. The assessment of isotopic purity employs high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to characterize both the deuterium content and positional fidelity [18] [21].

The mass shift of +6.0 atomic mass units resulting from deuterium incorporation provides clear mass spectral differentiation from unlabeled analogs [19] [22]. This mass difference enables the compound to function effectively as an internal standard in analytical methods, eliminating potential isobaric interferences that might compromise analytical accuracy [22] [32]. The deuterium labeling pattern maintains the characteristic fragmentation patterns of vitamin D3 metabolites while introducing diagnostic mass shifts that facilitate unambiguous identification [30] [22].

Labeling AspectSpecificationAnalytical SignificanceReference
Deuterium Atoms6Sufficient mass separation [1] [2]
Labeling PositionsC-26, C-27Strategic side chain placement [19] [20]
Isotopic Purity>95%High analytical accuracy [18] [19]
Mass Shift+6.0 amuClear spectral differentiation [19] [22]
FragmentationPreserved patternsMaintains structural information [30] [22]

The synthesis of deuterium-labeled vitamin D3 metabolites employs convergent strategies utilizing deuterium-enriched A-ring synthons coupled with appropriate CD-ring fragments [15] [17]. This approach enables the preparation of various deuterium-labeled vitamin D3 derivatives while maintaining control over isotopic incorporation and positional selectivity [31]. The deuterium labeling in the A-ring region offers advantages for metabolic studies since the side chains of vitamin D3 compounds undergo extensive enzymatic modification [17] [31].

Chemical Synthesis Strategies

The chemical synthesis of 3-epi-25-Hydroxy Vitamin D3-d6 employs sophisticated multi-step approaches that utilize both linear and convergent synthetic methodologies. The compound has a molecular formula of C27H38D6O2 with a molecular weight of 406.67 daltons, representing a deuterium-labeled variant of the natural vitamin D3 metabolite [1] [2].

The most practical synthetic approach involves a convergent strategy that utilizes the oxidative cleavage of readily available vitamin D2 to obtain both A-ring and CD-ring building blocks [3]. This methodology allows for the separate modification of each structural component before their final reconnection through palladium-catalyzed coupling reactions [3]. The convergent approach is particularly advantageous as it provides greater flexibility in introducing modifications to specific regions of the molecule while maintaining synthetic efficiency [4].

The synthesis typically begins with the preparation of the A-ring fragment through a series of transformations starting from L-(-)-malic acid. The A-ring synthon is constructed through a four-step sequence involving tosylation, epoxidation, and alkyne formation, ultimately yielding the desired enyne intermediate [5]. The CD-ring building block is obtained through the oxidative cleavage of vitamin D2 derivatives, followed by appropriate side chain modifications to accommodate the specific hydroxylation pattern required for the 25-hydroxyvitamin D3 structure [6].

The coupling of these fragments is achieved through palladium-catalyzed reactions, specifically utilizing Wittig-Horner-Emmons coupling conditions. This transformation connects the A-ring and CD-ring components while preserving the stereochemical integrity of both fragments [7]. The final synthetic steps involve selective deprotection of silyl protecting groups and purification through high-performance liquid chromatography to separate unwanted stereoisomers [5].

Enzymatic Epimerization Techniques

The enzymatic epimerization of vitamin D3 metabolites represents a unique metabolic pathway that involves the conversion of the hydroxyl group at the C-3 position from the β-orientation to the α-orientation [8]. This transformation is catalyzed by a specialized enzyme system that has been identified in various cell types, including osteoblastic cells, hepatocytes, and colon cancer cells [9] [10].

The epimerization process requires a nicotinamide adenine dinucleotide phosphate (NADPH)-generating system comprising glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase, and Mg2+ ions [9]. The enzyme responsible for this transformation exhibits highest activity in microsomal fractions, particularly those prepared from rat osteoblastic UMR-106 cells, although significant activity has also been observed in human hepatoblastoma (HepG2) and colon adenocarcinoma (Caco-2) cells [10].

Kinetic analysis reveals that 25-hydroxyvitamin D3 exhibits the highest substrate specificity for C-3 epimerization among various vitamin D3 metabolites, with optimal Vmax and Km values compared to 1α,25-dihydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and synthetic analogs [9]. The enzyme system demonstrates remarkable substrate selectivity, showing preference for the natural hydroxylation patterns found in physiological vitamin D3 metabolites.

Importantly, the C-3 epimerization activity is not inhibited by various cytochrome P450 inhibitors or antiserum against NADPH cytochrome P450 reductase, indicating that this transformation occurs through a distinct enzymatic pathway [9]. Neither CYP24A1, CYP27A1, CYP27B1, nor 3α-3β-hydroxysteroid epimerase catalyzes the C-3 epimerization reaction in vitro, confirming that this process involves a unique enzyme system [10].

The enzymatic mechanism appears to involve a dehydrogenation process, as evidenced by the isolation and identification of a 3-oxo intermediate compound during the epimerization reaction [11]. This intermediate has been characterized as (7Z)-(24R)-24,25-dihydroxy-9,10-secocholesta-4,7,10(19)-trien-3-one, providing strong evidence for the involvement of dehydrogenation in the epimerization process [11].

Despite extensive research, the specific enzyme responsible for C-3 epimerization has not yet been purified and sequenced, and the gene encoding this enzyme remains unidentified [12] [13]. This represents a significant gap in our understanding of vitamin D3 metabolism, as the biological significance and regulatory mechanisms of this pathway remain unclear.

Deuterium Incorporation Methods

The incorporation of deuterium atoms into the 3-epi-25-Hydroxy Vitamin D3 structure represents a sophisticated approach for the preparation of stable isotope-labeled internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis [14] [15]. The deuterium labeling strategy focuses on the A-ring synthon approach, which provides versatility in preparing various deuterium-labeled vitamin D3 metabolites [5].

The deuterium incorporation process utilizes hydrogen-deuterium (H/D) exchange reactions catalyzed by ruthenium on carbon (Ru/C) in the presence of deuterium oxide (D2O) at elevated temperatures [5]. This methodology allows for the selective introduction of deuterium atoms at specific positions within the molecule, particularly at the C-3 and C-4 positions of the A-ring structure [14].

The synthetic strategy begins with the preparation of deuterium-labeled A-ring precursors through a multi-step sequence. The starting material, typically derived from L-(-)-malic acid, undergoes H/D exchange reaction with catalytic amounts of Ru/C in D2O at 80°C under a hydrogen atmosphere [5]. This process achieves deuterium incorporation with over 93% deuterium content, although some stereochemical isomerization occurs at the C-3 position during the exchange process [5].

Alternative deuterium incorporation strategies involve the use of deuterated reagents in specific synthetic transformations. For example, deuterium can be introduced into the side chain at C-26 and C-27 positions through reactions with deuterated Grignard reagents such as CD3MgBr [16] [17]. This approach provides complementary labeling patterns that can be valuable for different analytical applications.

The A-ring synthon methodology offers several advantages over traditional deuterium incorporation methods. The convergent approach allows for the preparation of multiple deuterium-labeled metabolites from common A-ring precursors, increasing synthetic efficiency and reducing overall costs [5]. Additionally, A-ring labeling provides stability advantages in metabolism studies, as the side chains of vitamin D3 metabolites are known to undergo rapid enzymatic modification [5].

Advanced deuterium incorporation techniques have been developed that utilize visible light-induced radical processes with D2O as the deuterium source [18]. These metal-free methods offer mild reaction conditions, broad substrate scope, and excellent functional group compatibility, making them attractive alternatives to traditional catalytic approaches [18].

The deuterium content and positional selectivity of the labeled compounds are typically verified through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry analysis. The isotopic purity of the final products generally exceeds 98 atom % deuterium, ensuring their suitability as internal standards for quantitative LC-MS/MS analysis [1].

In Vivo Biosynthesis Mechanisms

The biosynthesis of 3-epi-25-Hydroxy Vitamin D3 in vivo represents a parallel metabolic pathway that operates alongside the conventional vitamin D3 activation and degradation routes [8]. This alternative pathway involves the epimerization of 25-hydroxyvitamin D3 at the C-3 position, converting the naturally occurring β-hydroxyl group to the α-orientation through enzymatic processes [12].

The biosynthetic pathway begins with the formation of 25-hydroxyvitamin D3 from vitamin D3 through the action of hepatic 25-hydroxylases, primarily CYP27A1 and CYP2R1 [19]. This initial hydroxylation step occurs predominantly in the liver and establishes the circulating form of vitamin D3 that serves as the substrate for subsequent epimerization reactions [20].

The epimerization process has been demonstrated to occur in various tissues and cell types, including osteoblasts, hepatocytes, colon cancer cells, and keratinocytes [8] [10]. The tissue-specific expression and activity of the epimerizing enzyme system suggest that this pathway may serve distinct physiological functions in different organs [20].

Studies using cultured cell systems have shown that when 25-hydroxyvitamin D3 is incubated with various cell lines, including osteosarcoma, colon adenocarcinoma, and hepatoblastoma cells, 3-epi-25-hydroxyvitamin D3 is produced as a major metabolite [8]. The efficiency of this conversion varies among cell types, with osteoblastic cells showing the highest epimerization activity [9].

The biosynthetic mechanism appears to involve a reversible process, as both 25-hydroxyvitamin D3 and 3-epi-25-hydroxyvitamin D3 can serve as substrates for the epimerizing enzyme system [8]. This bidirectional activity suggests that the epimerization pathway may function as a regulatory mechanism for controlling the local concentrations of bioactive vitamin D3 metabolites [12].

Hepatic Cytochrome P450 Involvement

The hepatic cytochrome P450 enzyme system plays a crucial role in the initial steps of vitamin D3 metabolism that precede the formation of 3-epi-25-Hydroxy Vitamin D3 [17] [19]. The liver contains multiple P450 enzymes capable of catalyzing the 25-hydroxylation of vitamin D3, with CYP27A1 and CYP2R1 being the primary contributors to this transformation [7].

CYP27A1, a mitochondrial enzyme, represents the historically recognized vitamin D3 25-hydroxylase and plays a dual role in both vitamin D3 metabolism and bile acid biosynthesis [17]. This enzyme exhibits broad substrate specificity and can catalyze multiple hydroxylation reactions on vitamin D3, producing not only 25-hydroxyvitamin D3 but also several minor metabolites including 1α,25-dihydroxyvitamin D3 [21]. The enzyme is present throughout the hepatic acinus in hepatocytes, sinusoidal endothelial cells, stellate cells, and Kupffer cells [17].

CYP2R1, identified as a microsomal vitamin D3 25-hydroxylase, is considered the major enzyme responsible for vitamin D3 25-hydroxylation in humans [19]. Unlike CYP27A1, which cannot effectively hydroxylate vitamin D2, CYP2R1 demonstrates broad substrate specificity for both vitamin D3 and vitamin D2 forms [19]. The enzyme exhibits optimal kinetic parameters for 25-hydroxylation and is expressed in liver as well as many other tissues including brain, testis, and skin [19].

The regulation of hepatic 25-hydroxylase activity is subject to feedback control by 1α,25-dihydroxyvitamin D3, which significantly decreases CYP27A1 mRNA levels and transcription rates [17]. This negative feedback mechanism leads to a 60% decrease in CYP27A1 mRNA expression and a 46% decrease in mitochondrial vitamin D3 25-hydroxylase activity following 1α,25-dihydroxyvitamin D3 administration [17].

CYP24A1, while primarily recognized for its role in vitamin D3 catabolism, also contributes to the hepatic processing of vitamin D3 metabolites [22]. This enzyme catalyzes the 24-hydroxylation of 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3, initiating the degradation pathway that ultimately leads to the formation of calcitroic acid [22].

The hepatic P450 system also includes CYP3A4, which has been identified as capable of catalyzing novel vitamin D3 metabolic pathways, including 4-hydroxylation of 25-hydroxyvitamin D3 [16]. This inducible enzyme may contribute to drug-induced vitamin D3 deficiency through enhanced catabolism of vitamin D3 metabolites [16].

Developmental Regulation in Pediatric Populations

The developmental regulation of 3-epi-25-Hydroxy Vitamin D3 formation in pediatric populations represents a unique aspect of vitamin D3 metabolism that exhibits distinct age-related patterns [23] [24]. Studies have consistently demonstrated that infants, particularly those under 12 months of age, show significantly higher concentrations of 3-epi-25-hydroxyvitamin D3 compared to older children and adults [24] [25].

In newborns and infants, 3-epi-25-hydroxyvitamin D3 can constitute up to 55% of the total 25-hydroxyvitamin D3 pool, with the highest contributions observed in early preterm infants [23]. This percentage decreases progressively with age, normalizing to less than 10% in all infants by 3 months of age [23]. The median concentrations of 3-epi-25-hydroxyvitamin D3 in infant serum samples are substantially higher (5.40-8.98 nmol/L) compared to pediatric (1.85-2.00 nmol/L) and adolescent (1.38-1.55 nmol/L) populations [24] [25].

The developmental pattern of 3-epi-25-hydroxyvitamin D3 production appears to be related to hepatic maturity, with the highest levels observed in early preterm infants suggesting that hepatic immaturity plays a crucial role in the epimerization process [23]. At birth, all infants show low contributions of 3-epi-25-hydroxyvitamin D3 (less than 10% of total 25-hydroxyvitamin D3), but this percentage increases dramatically in the second week of life, coinciding with the initiation of vitamin D3 supplementation [23].

The time course analysis reveals that 3-epi-25-hydroxyvitamin D3 levels increase from birth until approximately 3 months of age, after which they decline to adult levels [23]. This temporal pattern suggests that the epimerizing enzyme system may be developmentally regulated, with enhanced activity during the early postnatal period [26].

Gender differences in 3-epi-25-hydroxyvitamin D3 metabolism have been observed in pediatric populations, with females showing significantly higher percentages of the epimer compared to males [27]. This sex-related variation may reflect hormonal influences on the epimerizing enzyme system or differences in vitamin D3 metabolism between genders [27].

The clinical significance of elevated 3-epi-25-hydroxyvitamin D3 levels in infants relates to the potential for overestimation of vitamin D3 status if this metabolite is not properly distinguished from 25-hydroxyvitamin D3 in analytical measurements [24]. Studies have shown that failure to separate these compounds can lead to misclassification of vitamin D3 status in up to 16% of infant samples [24].

Nutritional factors also influence 3-epi-25-hydroxyvitamin D3 concentrations in pediatric populations, with higher dietary vitamin D3 intake associated with increased detection of the epimer [27]. The relationship between vitamin D3 supplementation and epimer formation suggests that the epimerization pathway may be substrate-dependent and could serve as a mechanism for modulating vitamin D3 bioactivity during critical developmental periods [28].

XLogP3

6.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

406.371791118 g/mol

Monoisotopic Mass

406.371791118 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

Explore Compound Types